molecular formula C11H11BrO4 B13844151 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid CAS No. 1253791-14-8

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid

Cat. No.: B13844151
CAS No.: 1253791-14-8
M. Wt: 287.11 g/mol
InChI Key: VWKFNGVIAYPBRC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is a brominated aromatic compound featuring a propanedioic acid (malonic acid) backbone substituted with a 4-bromophenylmethyl group and a methyl group. Its dual carboxylic acid groups enhance water solubility compared to esterified analogs, while the bromophenyl moiety may influence biological activity through hydrophobic interactions or halogen bonding .

Properties

CAS No.

1253791-14-8

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-2-methylpropanedioic acid

InChI

InChI=1S/C11H11BrO4/c1-11(9(13)14,10(15)16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

VWKFNGVIAYPBRC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This selective bromination process ensures the production of pure this compound, which is crucial for its use as an intermediate in the synthesis of other compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products Formed

    Substitution: Iodo or fluoro derivatives of the original compound.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Precursor for Fexofenadine

One of the primary applications of 2-(4-bromophenyl)-2-methylpropanoic acid is as a precursor in the synthesis of fexofenadine, an antihistamine used to treat allergic conditions such as hay fever and chronic urticaria. The compound's brominated structure enhances its reactivity, making it suitable for further chemical transformations required to produce fexofenadine with high purity and efficacy .

Selective Bromination Process

The compound can be synthesized through a selective bromination process from 2-methyl-2-phenylpropanoic acid. This method allows for the production of 2-(4-bromophenyl)-2-methylpropanoic acid in a substantially pure state, which is crucial for pharmaceutical applications where impurities can lead to adverse effects or reduced efficacy . The synthesis can be performed under various conditions (acidic, neutral, or alkaline) in an aqueous medium, which not only provides selectivity but also reduces environmental impact by avoiding toxic solvents .

Structure and Characteristics

The chemical structure of 2-(4-bromophenyl)-2-methylpropanoic acid includes a bromine atom attached to a phenyl group, which influences its electronic properties and reactivity. This structural configuration allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Production Efficiency

The synthesis process for 2-(4-bromophenyl)-2-methylpropanoic acid has been optimized to enhance yield and purity while minimizing waste. The use of aqueous media for bromination not only improves selectivity but also aligns with green chemistry principles by reducing reliance on hazardous solvents .

Market Demand

With the growing demand for fexofenadine and similar pharmaceuticals, the efficient production of 2-(4-bromophenyl)-2-methylpropanoic acid is increasingly relevant in the pharmaceutical industry. The ability to produce this compound at scale with high purity is essential for meeting regulatory standards and market needs .

Synthesis Optimization Studies

A study published in Helvetica Chimica Acta outlines the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid through a novel bromination method that significantly improves yield compared to traditional methods . The research emphasizes the importance of reaction conditions and reagent ratios in achieving optimal results.

Pharmacological Investigations

While direct pharmacological studies on 2-(4-bromophenyl)-2-methylpropanoic acid are sparse, related compounds have been investigated for their therapeutic effects. For instance, derivatives have shown promise in treating inflammatory diseases, suggesting that further exploration of this compound could reveal similar benefits .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The compound’s structure allows it to act as a precursor for various bioactive molecules, which can interact with enzymes, receptors, and other cellular components, leading to desired biological effects.

Comparison with Similar Compounds

2-(4-Bromophenyl)-2-methylpropanoic Acid

  • Structural Differences : Lacks the propanedioic acid moiety, containing only a single carboxylic acid group.
  • Applications : Demonstrated tyrosinase inhibition activity, suggesting utility in skin-lightening formulations .
Property 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic Acid 2-(4-Bromophenyl)-2-methylpropanoic Acid
Molecular Weight ~340–360 g/mol (estimated) ~245–265 g/mol
Solubility Higher (due to dual -COOH groups) Moderate (single -COOH)
Biological Activity Tyrosinase inhibition (potential) Confirmed tyrosinase inhibition

Methyl 2-(4-Bromophenyl)-2-methylpropanoate

  • Structural Differences: Methyl ester derivative of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Applications : Likely used as a synthetic intermediate or prodrug to enhance lipophilicity for improved absorption .
  • Key Data :
    • Boiling Point: ~429.9°C (predicted) .
    • Stability: Ester group may hydrolyze in vivo to release the active carboxylic acid .

4-(4-Bromophenyl)-α-methyl-2-thiazoleacetic Acid (Brofezil)

  • Structural Differences : Incorporates a thiazole ring instead of the propanedioic acid chain.
  • Applications : Anti-inflammatory and analgesic properties due to thiazole’s heterocyclic pharmacophore .
  • Physicochemical Comparison :
    • Melting Point: 110°C (decomposes) .
    • pKa: 3.88 (predicted), indicating moderate acidity similar to the target compound .

2-(4-Bromo-2-methoxyphenyl)acetic Acid

  • Structural Differences : Shorter acetic acid chain and methoxy substituent at the 2-position of the benzene ring.
  • Electronic Effects : Methoxy group donates electron density, altering binding interactions compared to the unsubstituted bromophenyl group in the target compound .
  • Molecular Weight : 245.07 g/mol .

Ethyl 2-(4-Bromophenyl)-2-oxoacetate

  • Structural Differences : Oxoacetate group replaces the methylpropanedioic acid backbone.
  • Reactivity : The ketone group increases electrophilicity, making it a candidate for nucleophilic addition reactions in synthesis .
  • Similarity Score : 0.97 (compared to target compound) .

2-[4-(2,2-Dicarboxypropyl)phenyl]-2-methylpropanedioic Acid

  • Structural Differences : Additional dicarboxypropyl substituent on the benzene ring.
  • Solubility : Enhanced water solubility due to four carboxylic acid groups, but reduced cellular permeability .
  • Applications: Potential chelating agent or building block for metal-organic frameworks .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) pKa Boiling Point (°C)
This compound ~350 (estimated) ~3.5–4.0 N/A
Brofezil 312.19 3.88 459.8 (predicted)
2-(4-Bromo-2-methoxyphenyl)acetic acid 245.07 N/A N/A
Methyl 2-(4-bromophenyl)-2-methylpropanoate 344.21 10.53 429.9 (predicted)

Biological Activity

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid, also known as 2-(4-bromobenzyl)malonic acid, is an organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure characterized by a bromophenyl group attached to a malonic acid backbone, which is known for its reactivity and ability to form various derivatives. Understanding the biological activity of this compound is essential for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrO₄, with a molecular weight of approximately 279.08 g/mol. The presence of the bromine atom at the para position of the phenyl ring significantly influences its chemical behavior and biological interactions.

Key Features

FeatureDescription
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 279.08 g/mol
Functional Groups Carboxylic acids, aromatic bromine substituent

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic applications:

  • Antitumor Activity : Studies have shown that derivatives of malonic acid can selectively accumulate in cancerous tissues due to the acidic microenvironment typical of tumors. This property has been leveraged for developing targeted imaging agents that differentiate between healthy and diseased tissues based on pH levels .
  • Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects. The structural similarity with known anti-inflammatory agents suggests that this compound may exhibit similar properties, potentially making it useful in treating inflammatory diseases .
  • Pharmacological Chaperone Potential : Research indicates that certain derivatives can act as pharmacological chaperones, stabilizing proteins and enhancing their function. This mechanism could be beneficial in treating conditions like acute intermittent porphyria, where enzyme stability is crucial .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • In Vitro Studies : In vitro experiments demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Animal Models : In vivo studies using animal models have shown promising results in reducing tumor growth when treated with related compounds, highlighting the therapeutic potential of this class of compounds .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets due to its structural properties, leading to altered cellular responses.

Q & A

Basic: What are the established methods for synthesizing 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid, and what are their limitations?

Answer:
A common method involves bromination of a precursor compound under controlled pH. For example, sodium carbonate is used to maintain a neutral pH during bromine addition to avoid side reactions. Challenges include the high cost of tetrahydrofuran (THF) as a solvent at commercial scales and the need for precise stoichiometric control to prevent over-bromination . Alternative solvents like water or ethanol may reduce costs but require optimization of reaction kinetics.

Basic: How is the crystal structure of this compound determined, and which software tools are recommended?

Answer:
Single-crystal X-ray diffraction is the gold standard. Data refinement is typically performed using SHELXL for small-molecule crystallography, which allows robust handling of twinned or high-resolution data. For visualization, ORTEP-3 provides graphical interfaces to analyze thermal ellipsoids and molecular packing .

Advanced: How can researchers optimize synthetic protocols to improve yield and regioselectivity?

Answer:
Key strategies include:

  • pH control : Use buffered systems (e.g., sodium carbonate) to stabilize intermediates during bromination .
  • Catalysis : Explore palladium or copper catalysts to enhance regioselectivity in cross-coupling steps.
  • Solvent screening : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to reduce costs and environmental impact .

Advanced: What methodologies are used to evaluate this compound’s bioactivity as a tyrosine kinase inhibitor?

Answer:

  • Enzymatic assays : Measure IC₅₀ values using recombinant tyrosine kinases in vitro, with ATP-concentration-dependent inhibition studies .
  • Cell-based assays : Quantify anti-proliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, ensuring normalization to controls for cytotoxicity .

Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo results) be resolved?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to detect plasma/metabolite levels.
  • Metabolite identification : Use hepatic microsome incubations to identify active/inactive metabolites that explain discrepancies .
  • Dose-response studies : Validate in vivo efficacy with xenograft models, correlating tumor regression with compound exposure .

Advanced: What computational approaches predict this compound’s binding affinity to target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites.
  • Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) to assess conformational changes .

Basic: Which analytical techniques confirm the compound’s purity and structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR validates substituent positions (e.g., bromophenyl methyl groups) .
  • HPLC-MS : Quantifies purity (>95%) and detects brominated byproducts .
  • Elemental analysis : Confirms stoichiometry (C, H, Br, O) .

Advanced: How is regioselectivity achieved during bromination of the phenyl ring?

Answer:

  • Directing groups : Introduce electron-donating groups (e.g., methyl) para to the target site to direct bromine addition .
  • Lewis acid catalysis : Use FeBr₃ to stabilize transition states and favor para-substitution .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (based on analogs like 4-(Bromomethyl)benzaldehyde) .

Advanced: How do structural modifications (e.g., halogen substitution) alter this compound’s bioactivity?

Answer:

  • Fluorine analogs : Improve metabolic stability via C-F bond inertia but may reduce binding affinity due to steric effects .
  • Chlorine/bromine : Enhance hydrophobic interactions in kinase pockets but increase molecular weight, affecting solubility .

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